ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 4-methylphenyl group at position 1, a carbamoylmethoxy side chain at position 4, and an ethyl ester at position 2.
Properties
IUPAC Name |
ethyl 4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O6/c1-4-33-25(31)24-21(15-23(30)28(27-24)19-9-5-17(2)6-10-19)34-16-22(29)26-14-13-18-7-11-20(32-3)12-8-18/h5-12,15H,4,13-14,16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKUIYZKDPDWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound characterized by a pyridazine core and various functional groups that suggest potential biological activity. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 465.5 g/mol. Its structure includes an ethyl ester group, a methoxyphenyl substituent, and a methylphenyl group, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N3O6 |
| Molecular Weight | 465.5 g/mol |
| CAS Number | 899943-77-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain G protein-coupled receptors (GPCRs), which are critical in various signaling pathways.
Enzyme Interactions
Research indicates that compounds with similar structural motifs often exhibit inhibitory effects on enzymes involved in metabolic pathways. For example, derivatives of pyridazine have been shown to affect metabolic enzymes like methionine aminopeptidase and malate synthase, which are crucial in bacterial survival mechanisms.
Antimicrobial Properties
One area of interest is the compound's potential antimicrobial activity. Studies have highlighted the importance of targeting non-replicating Mycobacterium tuberculosis (M. tuberculosis), where compounds that affect dormancy survival mechanisms could be particularly valuable. This compound may exhibit similar properties due to its structural analogies with known inhibitors of M. tuberculosis enzymes.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Inhibition of Dormancy Pathways : Compounds targeting the DosRST signaling pathway in M. tuberculosis have shown promising results in modulating bacterial dormancy and survival rates.
- G Protein-Coupled Receptor Activity : Investigations into GPCR interactions have revealed that similar compounds can act as antagonists or agonists, influencing cellular responses in various systems.
- SAR Studies : Structure–activity relationship (SAR) studies have provided insights into how modifications to the compound's structure can enhance or diminish its biological efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazine Derivatives
The compound shares structural homology with ethyl pyridazine-3-carboxylate derivatives reported in . These analogs vary in substituents at positions 1, 4, and 5 of the pyridazine ring, influencing their physicochemical and biological properties. Key comparisons are summarized below:
Table 1: Comparison of Ethyl Pyridazine-3-carboxylate Derivatives
| Compound Name | Substituents (Position 1) | Substituents (Position 4/5 | Yield (%) | Melting Point (°C) | Notable Features |
|---|---|---|---|---|---|
| Target Compound (Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-...) | 4-Methylphenyl | Carbamoylmethoxy | N/A | N/A | Complex side chain; potential receptor modulation |
| 12e (Ethyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-... | 4-Methoxyphenyl | Cyano, Methyl | 81 | 164.0–164.5 | High yield; moderate lipophilicity |
| 12d (Ethyl 5-cyano-1-(4-hydroxyphenyl)-4-methyl-6-oxo-... | 4-Hydroxyphenyl | Cyano, Methyl | 95 | 220–223 | Polar hydroxyl group; high thermal stability |
| 12c (Ethyl 5-cyano-1-(3-trifluoromethylphenyl)-4-methyl-6-oxo-... | 3-Trifluoromethylphenyl | Cyano, Methyl | 52 | 106–110 | Electron-withdrawing group; low melting point |
Key Observations :
- Substituent Effects on Yield : Electron-donating groups (e.g., 4-methoxy in 12e) correlate with higher yields (81%) compared to electron-withdrawing groups (e.g., 3-trifluoromethyl in 12c: 52%) .
- Thermal Stability : Polar substituents like hydroxyl (12d) increase melting points (220–223°C), whereas bulky groups (e.g., trifluoromethyl in 12c) reduce melting points (106–110°C) .
- This may enhance receptor binding but reduce metabolic stability .
Comparison with Pyridin-2(1H)-one Derivatives (Antioxidant and Antimicrobial Activity)
highlights pyridin-2(1H)-one derivatives with substituted phenyl groups, such as 4-methoxy and 4-bromo substituents.
Table 2: Antioxidant Activity of Pyridin-2(1H)-one Derivatives
| Compound Name | Substituents | Antioxidant Activity (% DPPH Scavenging) |
|---|---|---|
| 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-... | 4-Bromophenyl, Hydroxy | 79.05% |
| 6-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-... | 4-Methoxyphenyl | 17.55% |
| Ascorbic Acid (Control) | N/A | 82.71% |
Key Observations :
Key Comparisons :
- Substituent Reactivity : The sulfanyl group in the analog may confer thiol-mediated toxicity or metal-binding activity, whereas the carbamoylmethoxy group in the target compound is less reactive but may engage in hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
